Product packaging for Sideroxylin(Cat. No.:CAS No. 3122-87-0)

Sideroxylin

Cat. No.: B017827
CAS No.: 3122-87-0
M. Wt: 312.3 g/mol
InChI Key: QJSQOGJCHBXLAH-UHFFFAOYSA-N
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Description

Sideroxylin (CAS 3122-87-0) is a natural C-methylated flavone isolated from various plant species, including Callistemon lanceolatus . This compound is of significant interest in biomedical research due to its demonstrated antimicrobial and potent anti-proliferative properties. Key Research Applications & Mechanisms: • Anticancer Research: this compound has been shown to suppress cell proliferation and induce apoptosis in cancer cells. Studies on ovarian cancer cell lines (ES2 and OV90) indicate that its mechanism involves causing mitochondrial dysfunction, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS) . It has also demonstrated cytotoxic activity against other models, such as lymphoma cell lines . • Antimicrobial Research: this compound exerts antimicrobial activity against Staphylococcus aureus , making it a candidate for investigating new anti-infective agents . • Cell Signaling Studies: Research suggests that the pro-apoptotic effects of this compound in ovarian cancer cells are mediated through the activation of key signaling pathways, including PI3K and MAPK (ERK1/2, JNK, P38) . Quality & Safety: This product is supplied with a guaranteed purity of ≥99.0% . It is intended for research purposes only and is not approved for human or veterinary diagnosis, therapeutic use, or consumption. Chemical Specifications: • CAS Number: 3122-87-0 • Molecular Formula: C18H16O5 • Molecular Weight: 312.32 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B017827 Sideroxylin CAS No. 3122-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSQOGJCHBXLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185144
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-87-0
Record name Sideroxylin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sideroxylin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sideroxylin, a C-methylated flavone, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and biological evaluation are also presented, alongside visualizations of its known signaling pathways, to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is chemically known as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one.[1] It belongs to the flavonoid subclass of monomethoxyflavones.[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one[1]
Molecular Formula C₁₈H₁₆O₅[1]
CAS Number 3122-87-0[1]
Synonyms 4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone, Sideroxyline[1]

Physicochemical and Spectral Properties

Physicochemical Properties

This compound is a yellow powder.[2] Its solubility has been reported in various organic solvents, making it amenable to a range of experimental conditions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 312.3 g/mol [1]
Physical Description Yellow powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Melting Point Data not readily available
Boiling Point Data not readily available
Spectral Properties

Table 3: Spectral Properties of this compound

Spectroscopic TechniqueObserved Characteristics
UV-Vis Spectroscopy Flavonoids typically exhibit two major absorption bands: Band I in the range of 300-380 nm and Band II in the range of 240-295 nm. Specific λmax values for this compound are not consistently reported.
Infrared (IR) Spectroscopy Specific IR absorption data for this compound is not readily available in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR have been used for structural confirmation. Specific chemical shift data is not widely published.
Mass Spectrometry (MS) Mass spectral data has been utilized for the identification of this compound in plant extracts, with characteristic fragmentation patterns observed.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further therapeutic investigation.

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against ovarian and breast cancer cell lines.

  • Ovarian Cancer: It has been shown to suppress cell proliferation and induce apoptosis in ovarian cancer cells. The mechanism of action involves the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and an increase in lipid peroxidation.[1]

  • Breast Cancer: this compound also displays antiproliferative effects against breast cancer cells.

Signaling Pathways in Anticancer Activity:

This compound's anticancer effects are mediated through the modulation of key signaling pathways:

  • PI3K/Akt Pathway: This pathway is often hyperactivated in cancer and promotes cell survival. This compound has been shown to influence this pathway, contributing to its pro-apoptotic effects.[1]

  • MAPK Pathway: this compound activates the phosphorylation of several components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[1] This activation can lead to the induction of apoptosis.

anticancer_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria dysfunction PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates MAPK MAPK Pathway This compound->MAPK ROS ROS Mitochondria->ROS generation Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis ERK ERK1/2 MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 ERK->Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: this compound-induced signaling pathways leading to apoptosis in cancer cells.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

  • Inhibition of Inflammatory Mediators: It downregulates the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key players in the inflammatory response.[2]

Signaling Pathways in Anti-inflammatory Activity:

The anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory signaling cascades:

  • NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2]

  • MAPK and STAT Pathways: It also inhibits the phosphorylation of ERK, c-Jun (part of the AP-1 transcription factor), STAT-1, and STAT-3, further contributing to its anti-inflammatory effects.[2]

anti_inflammatory_pathway This compound This compound MAPK MAPK Pathway This compound->MAPK STAT STAT1/3 This compound->STAT NFkB NF-κB This compound->NFkB LPS_IFNg LPS/IFN-γ LPS_IFNg->MAPK LPS_IFNg->STAT LPS_IFNg->NFkB ERK ERK MAPK->ERK cJun c-Jun MAPK->cJun NO_TNFa NO & TNF-α Production ERK->NO_TNFa cJun->NO_TNFa STAT->NO_TNFa NFkB->NO_TNFa

Caption: this compound's inhibitory effects on pro-inflammatory signaling pathways.

Antimicrobial Activity

This compound has been reported to possess antimicrobial activity, notably against the bacterium Staphylococcus aureus.[1]

Experimental Protocols

This section provides an overview of methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation

A common method for the extraction of this compound and related compounds from plant material, such as Eucalyptus foliage, involves sonication followed by chromatographic separation.

Protocol: Sonication-Assisted Extraction and HPLC Purification

  • Sample Preparation: Dry and grind the plant material to a fine powder.

  • Extraction:

    • Suspend the powdered material in an extraction solvent (e.g., 7% water in acetonitrile with 0.1% trifluoroacetic acid).

    • Sonicate the suspension for approximately 5-10 minutes.

    • Filter the extract to remove solid plant debris.

  • Purification:

    • Subject the crude extract to High-Performance Liquid Chromatography (HPLC) for purification of this compound. A reversed-phase C18 column is typically used.

    • Monitor the elution profile using a UV detector, collecting the fraction corresponding to the this compound peak.

    • Confirm the purity of the isolated fraction using analytical HPLC and spectroscopic methods.

extraction_workflow start Plant Material (e.g., Eucalyptus leaves) grind Drying and Grinding start->grind extract Sonication-Assisted Extraction (Acetonitrile/Water/TFA) grind->extract filter Filtration extract->filter hplc HPLC Purification (C18 Column) filter->hplc collect Fraction Collection hplc->collect end Isolated this compound collect->end

Caption: Workflow for the extraction and isolation of this compound.

In Vitro Anti-inflammatory Assays

Protocol: Albumin Denaturation Assay

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, diluted with phosphate-buffered saline).

  • Assay Procedure:

    • To 0.2 mL of the BSA solution, add 2.8 mL of phosphate-buffered saline (pH 7.4) and 2 mL of the this compound solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 57°C for 3 minutes.

    • After cooling, measure the absorbance of the solution at 660 nm.

    • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculation: The percentage inhibition of denaturation is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

In Vitro Anticancer Assays

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., ovarian or breast cancer cells) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties, along with practical experimental methodologies. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens avenues for the development of novel therapeutic strategies targeting cancer and inflammatory diseases. Further research is encouraged to fully characterize its spectral properties, explore its full range of biological effects, and optimize its potential for clinical applications.

References

The Biological Activity of Sideroxylin: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Bioactive Potential of Sideroxylin from Callistemon lanceolatus

This compound, a C-methylated flavone isolated from the leaves of Callistemon lanceolatus (Sm.) Sweet, commonly known as the bottlebrush tree, has emerged as a promising natural compound with a spectrum of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anticancer, anti-inflammatory, and antioxidant properties, with a focus on its mechanisms of action, relevant quantitative data, and detailed experimental methodologies.

Anticancer Activity: Targeting Ovarian Cancer

This compound has demonstrated significant potential as an anticancer agent, particularly against ovarian cancer. Studies on human ovarian cancer cell lines, ES2 and OV90, have revealed its ability to inhibit cell proliferation and induce programmed cell death (apoptosis).[1] While specific IC50 values for this compound's effect on the proliferation of ES2 and OV90 cells are not explicitly stated in the reviewed literature, the mechanistic pathways of its anticancer action have been elucidated.

Mechanism of Action

This compound's anticancer effects are multifaceted, involving the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and an increase in lipid peroxidation within ovarian cancer cells.[1] This cascade of events ultimately leads to DNA fragmentation and apoptosis.

The signaling pathways implicated in this compound-induced apoptosis include the PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase) pathways. This compound treatment leads to the activation of key proteins in the MAPK signaling cascade, including ERK1/2, JNK, and p38.[1]

Experimental Protocols

MTT Assay for Cell Proliferation:

The antiproliferative activity of this compound on ovarian cancer cells is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: ES2 and OV90 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. While a specific IC50 value for its nitric oxide inhibitory activity in RAW 264.7 cells is not available in the reviewed literature, its mechanism of action has been investigated.

Mechanism of Action

This compound has been shown to downregulate the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This anti-inflammatory effect is mediated through the suppression of several signaling pathways, including:

  • MAPK Pathway: Inhibition of ERK and c-Jun phosphorylation.

  • STAT Pathway: Limitation of STAT-1 and STAT-3 phosphorylation.

  • NF-κB Pathway: Prevention of the translocation of the p65 subunit into the nucleus.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay):

The inhibitory effect of this compound on NO production is commonly measured using the Griess assay in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antioxidant Activity

While the antioxidant potential of crude extracts from Callistemon lanceolatus has been reported, specific quantitative data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for isolated this compound, are not currently available in the public domain. However, based on the activities of the plant extracts, this compound is presumed to contribute to the overall antioxidant capacity.

Experimental Protocols

DPPH Radical Scavenging Assay:

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

ABTS Radical Cation Scavenging Assay:

  • ABTS Radical Generation: The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: The ABTS radical solution is diluted with ethanol to a specific absorbance, and then mixed with various concentrations of this compound.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a 6-minute incubation. The percentage of inhibition is calculated.

Isolation of this compound from Callistemon lanceolatus

A general method for the isolation of chemical constituents from the leaves of Callistemon lanceolatus involves solvent extraction followed by column chromatography.[2]

Experimental Protocol
  • Extraction: Dried and powdered leaves of Callistemon lanceolatus are extracted with methanol.

  • Adsorption: The methanol extract is adsorbed onto silica gel (60-120 mesh).

  • Column Chromatography: The adsorbed extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like petroleum ether and gradually increasing the polarity with chloroform and then methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify and isolate this compound. Further purification can be achieved using techniques like preparative HPLC.

Data Presentation

Table 1: Summary of Biological Activities of this compound

Biological ActivityCell Line/ModelKey FindingsQuantitative Data
Anticancer Human Ovarian Cancer Cells (ES2, OV90)Decreased cell proliferation, induced apoptosis, caused mitochondrial dysfunction, increased ROS and lipid peroxidation.[1]IC50 values not explicitly reported in the reviewed literature.
Anti-inflammatory Murine Macrophage Cells (RAW 264.7)Downregulated nitric oxide and TNF-α production.IC50 value for NO inhibition not explicitly reported in the reviewed literature.
Antioxidant In vitro assays (DPPH, ABTS)Contributes to the antioxidant activity of Callistemon lanceolatus extracts.IC50 values for isolated this compound not reported in the reviewed literature.

Visualizations

Signaling Pathways

anticancer_pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria PI3K PI3K Pathway This compound->PI3K MAPK MAPK Pathway This compound->MAPK ROS ROS Generation Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage Lipid_Peroxidation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K->Apoptosis ERK p-ERK1/2 MAPK->ERK JNK p-JNK MAPK->JNK p38 p-p38 MAPK->p38 ERK->Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Anticancer signaling pathway of this compound in ovarian cancer cells.

anti_inflammatory_pathway LPS LPS MAPK MAPK Pathway LPS->MAPK STAT STAT Pathway LPS->STAT NFkB NF-κB Pathway LPS->NFkB This compound This compound This compound->MAPK This compound->STAT This compound->NFkB ERK p-ERK MAPK->ERK cJun p-c-Jun MAPK->cJun STAT1 p-STAT1 STAT->STAT1 STAT3 p-STAT3 STAT->STAT3 p65 p65 Translocation NFkB->p65 NO_TNF Nitric Oxide & TNF-α Production ERK->NO_TNF cJun->NO_TNF STAT1->NO_TNF STAT3->NO_TNF p65->NO_TNF

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

mtt_workflow cluster_0 MTT Assay Workflow A Seed Ovarian Cancer Cells B Treat with This compound A->B C Add MTT Reagent B->C D Incubate & Formazan Crystal Formation C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F

Caption: Experimental workflow for the MTT cell proliferation assay.

griess_workflow cluster_1 Griess Assay Workflow G Seed RAW 264.7 Cells H Pre-treat with This compound G->H I Stimulate with LPS H->I J Collect Supernatant I->J K Add Griess Reagent J->K L Measure Absorbance (540 nm) K->L

Caption: Experimental workflow for the Griess assay for nitric oxide determination.

References

Sideroxylin: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Sideroxylin, a flavonoid found in plants such as Syncarpia glomulifera. The document details its mechanism of action, summarizes available quantitative data, provides comprehensive experimental protocols for key assays, and visualizes the involved signaling pathways.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage and N11 microglia cell lines, this compound has been shown to be a potent anti-inflammatory agent.

The principal mechanisms of action include:

  • Downregulation of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production: this compound significantly inhibits the production of the pro-inflammatory mediator nitric oxide. It also downregulates the production of the key pro-inflammatory cytokine, TNF-α.

  • Inhibition of the NF-κB Signaling Pathway: A crucial aspect of this compound's anti-inflammatory activity is its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It achieves this by preventing the translocation of the p65 subunit into the nucleus, a critical step for the transcription of pro-inflammatory genes.

  • Modulation of the MAPK and STAT Signaling Pathways: this compound has been observed to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (c-Jun). Furthermore, it limits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT-1) and STAT-3, which are involved in cytokine signaling.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound. It is important to note that while the inhibitory effects on various pro-inflammatory markers have been qualitatively described, specific IC50 values for all markers are not yet fully available in the published literature.

Inflammatory MediatorCell LineStimulant(s)IC50 ValueReference
Nitric Oxide (NO)RAW 264.7 Macrophages, N11 MicrogliaLPS and IFN-γ<10 µg/mL
TNF-αRAW 264.7 Macrophages, N11 MicrogliaLPS and IFN-γData not available
Interleukin-6 (IL-6)Not ReportedNot ReportedData not available
Interleukin-1β (IL-1β)Not ReportedNot ReportedData not available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and Induction of Inflammation
  • Cell Lines:

    • RAW 264.7 murine macrophage cell line.

    • N11 murine microglial cell line.

  • Culture Conditions:

    • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation:

    • Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce inflammation by adding a combination of Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to the cell culture medium.

    • Incubate for a further 24 hours or a time course as required by the specific assay.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After the 24-hour incubation with this compound and inflammatory stimuli, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

TNF-α, IL-6, and IL-1β Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and inflammatory stimuli.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

    • Typically, the procedure involves adding the supernatant to wells pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

Western Blotting for Signaling Proteins (p-ERK, p-c-Jun, p-STAT1, p-STAT3)
  • Principle: Western blotting is used to detect and quantify the levels of specific phosphorylated (activated) proteins in cell lysates.

  • Procedure:

    • After a shorter incubation period with this compound and stimuli (e.g., 15-60 minutes, depending on the signaling pathway), wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, c-Jun, STAT-1, or STAT-3 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies for the total forms of the respective proteins or a housekeeping protein like β-actin or GAPDH.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
  • Principle: This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and its inhibition by this compound.

  • Procedure:

    • Grow cells on sterile glass coverslips in a 24-well plate.

    • Treat the cells with this compound and inflammatory stimuli as described previously (typically for a shorter duration, e.g., 30-60 minutes).

    • Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

    • The localization of the p65 subunit (green fluorescence) in relation to the nucleus (blue fluorescence) is observed and can be quantified using image analysis software.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory properties.

Sideroxylin_NF-kB_Pathway cluster_nucleus Nuclear Events LPS_IFNg LPS / IFN-γ TLR4 TLR4 LPS_IFNg->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation & Degradation of IκB NFkB NF-κB (p65) IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Binds to DNA This compound This compound This compound->IkB_NFkB Prevents p65 Translocation Sideroxylin_MAPK_STAT_Pathway LPS_IFNg LPS / IFN-γ Receptors Cell Surface Receptors LPS_IFNg->Receptors MAPKKK MAPKKK Receptors->MAPKKK JAK JAK Receptors->JAK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK cJun c-Jun MAPKK->cJun pERK p-ERK ERK->pERK pcJun p-c-Jun cJun->pcJun STAT1 STAT-1 JAK->STAT1 STAT3 STAT-3 JAK->STAT3 pSTAT1 p-STAT-1 STAT1->pSTAT1 pSTAT3 p-STAT-3 STAT3->pSTAT3 Inflammatory_Response Inflammatory Response pERK->Inflammatory_Response pcJun->Inflammatory_Response pSTAT1->Inflammatory_Response pSTAT3->Inflammatory_Response This compound This compound This compound->ERK Inhibits Phosphorylation This compound->cJun This compound->STAT1 Limits Phosphorylation This compound->STAT3 Experimental_Workflow start Start: Cell Seeding (RAW 264.7 / N11) pretreatment Pre-treatment with this compound (Dose-response) start->pretreatment stimulation Inflammatory Stimulation (LPS + IFN-γ) pretreatment->stimulation incubation Incubation (Time-course) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis no_assay Nitric Oxide Assay (Griess Assay) supernatant_collection->no_assay cytokine_assay Cytokine Quantification (ELISA for TNF-α, IL-6, etc.) supernatant_collection->cytokine_assay western_blot Western Blotting (p-ERK, p-STAT, etc.) cell_lysis->western_blot if_assay Immunofluorescence (NF-κB p65 Translocation) cell_lysis->if_assay data_analysis Data Analysis and IC50 Determination no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis if_assay->data_analysis

Sideroxylin: A Phytochemical Investigation into its Role in Traditional Bush Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of sideroxylin, a C-methylated flavone, with a specific focus on its role and validation within the context of traditional Australian bush medicine. Drawing from contemporary scientific literature, this paper details the known biological activities of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental methodologies for the principal assays are provided to support reproducibility and further research. Furthermore, key signaling pathways modulated by this compound are visually represented using Graphviz diagrams, offering a clear depiction of its molecular mechanisms of action. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry who are interested in the scientific validation and potential therapeutic applications of compounds derived from traditional medicinal flora.

Introduction: this compound and its Ethnobotanical Context

This compound is a naturally occurring monomethoxyflavone (4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone) that has been isolated from several plant species, including various Eucalyptus species, Callistemon lanceolatus, and Syncarpia glomulifera.[1] While the broad medicinal use of Eucalyptus species in traditional Aboriginal medicine is well-documented, particularly for respiratory ailments and as an antiseptic, the specific traditional knowledge surrounding this compound itself is not explicitly recorded.[2][3] However, recent scientific inquiry has provided a strong link between the compound's bioactivity and the traditional use of the plants from which it is derived.

A pivotal study has identified this compound as a potent anti-inflammatory agent in Syncarpia glomulifera.[4] The resin from this plant, also known as the turpentine tree, has a documented history of use by the D'harawal people of Western Sydney for healing inflamed sores and ulcers.[4] The discovery of this compound's significant anti-inflammatory properties within this traditionally used plant provides a modern scientific validation of ancient Indigenous knowledge, bridging the gap between ethnobotany and pharmacology. This whitepaper will delve into the scientific evidence that substantiates the therapeutic potential of this compound, likely a key contributor to the medicinal efficacy of these traditional remedies.

Quantitative Bioactivity Data

The therapeutic potential of this compound is underscored by its performance in various in vitro bioassays. The following tables summarize the key quantitative data from studies investigating its anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

The primary evidence for this compound's anti-inflammatory effects comes from its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response, in macrophage and microglia cell lines.

Bioassay Cell Line Stimulant IC₅₀ Value (μg/mL) Reference
Nitric Oxide (NO) DownregulationRAW 264.7 (Macrophage)LPS & IFN-γ<10[4]
Nitric Oxide (NO) DownregulationN11 (Microglia)LPS & IFN-γ<10[4]
Table 1: this compound Anti-inflammatory Activity
Antimicrobial Activity

This compound has demonstrated notable antifungal activity, particularly against various species of Candida, which are common opportunistic human pathogens.

Microorganism Assay Type MIC Value (μg/mL) Reference
Candida kruseiMicrodilution0.031
Candida guillermondiiMicrodilution0.201
Candida albicansMicrodilution0.245
Table 2: this compound Antifungal Activity

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival. Studies have shown its ability to interfere with the NF-κB and MAPK signaling cascades, which are critical in the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by preventing the translocation of the p65 subunit into the nucleus.[4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkBa->IkBa NFkB_IkBa->NFkB releases Degradation Proteasomal Degradation p_IkBa->Degradation Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, iNOS) Nucleus->Transcription initiates This compound This compound This compound->NFkB inhibits translocation

Caption: this compound inhibits the NF-κB pathway by preventing p65 translocation.

Modulation of the MAPK and STAT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are also crucial in mediating inflammatory responses. This compound has been found to suppress the phosphorylation of key proteins in these cascades, including ERK, c-Jun, STAT-1, and STAT-3, thereby reducing the downstream inflammatory output.[4] In its anticancer role, this compound activates the phosphorylation of ERK1/2, JNK, and p38 MAPK proteins in ovarian cancer cells.

MAPK_STAT_Inhibition Stimuli Inflammatory Stimuli (LPS/IFN-γ) Receptor Cell Surface Receptors Stimuli->Receptor MAPK_cascade MAPK Cascade Receptor->MAPK_cascade STAT_pathway STAT Pathway Receptor->STAT_pathway ERK ERK MAPK_cascade->ERK cJun c-Jun MAPK_cascade->cJun STAT1 STAT-1 STAT_pathway->STAT1 STAT3 STAT-3 STAT_pathway->STAT3 p_ERK p-ERK ERK->p_ERK phosphorylation p_cJun p-cJun cJun->p_cJun phosphorylation p_STAT1 p-STAT1 STAT1->p_STAT1 phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 phosphorylation Inflammation Inflammatory Response p_ERK->Inflammation p_cJun->Inflammation p_STAT1->Inflammation p_STAT3->Inflammation This compound This compound This compound->ERK This compound->cJun This compound->STAT1 This compound->STAT3 Sideroxylin_label inhibits phosphorylation

Caption: this compound suppresses MAPK and STAT pathway phosphorylation.

Detailed Experimental Protocols

To ensure the reproducibility and further development of research on this compound, this section provides detailed methodologies for the key experiments cited in this paper.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the color intensity, which is proportional to the number of viable cells, is measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well flat-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include wells with untreated cells (negative control) and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Reading: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Nitric Oxide Production Measurement (Griess Assay)

The Griess assay is used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a purple azo compound. The intensity of the color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound as described for the MTT assay. Following the pre-treatment period (e.g., 2 hours), stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reagent Addition: Add an equal volume (50-100 µL) of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the standards and samples.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect the presence and relative abundance of specific proteins, such as the phosphorylated (activated) forms of ERK, JNK, and other signaling proteins.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein (e.g., anti-phospho-ERK), followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion and Future Directions

The scientific evidence strongly supports the role of this compound as a key bioactive compound underlying the traditional medicinal use of plants like Syncarpia glomulifera. Its potent anti-inflammatory and promising antimicrobial activities, coupled with a growing understanding of its molecular mechanisms, position this compound as a valuable lead compound for the development of new therapeutics. The validation of its efficacy in the context of traditional bush medicine not only highlights the importance of preserving Indigenous knowledge but also provides a scientifically-backed foundation for its further investigation.

Future research should focus on:

  • In vivo studies: To confirm the anti-inflammatory and antimicrobial efficacy of this compound in animal models of disease.

  • Pharmacokinetic and safety profiling: To assess its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.

  • Synergistic effects: To investigate whether this compound acts synergistically with other phytochemicals present in the traditional medicinal plant extracts.

  • Broader screening: To identify and quantify this compound in a wider range of traditionally used medicinal plants to expand its ethnobotanical relevance.

By continuing to explore the intersection of traditional knowledge and modern science, compounds like this compound offer significant promise for addressing contemporary health challenges.

References

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Sideroxylin, a C-methylated flavone found in various plant species, has emerged as a promising natural compound with significant pharmacological potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anticancer and anti-inflammatory properties. It delves into the molecular mechanisms, key signaling pathways, and quantitative efficacy data derived from in vitro studies. Furthermore, this document details the experimental protocols for core assays used to evaluate its bioactivity and presents visual workflows and pathway diagrams to facilitate comprehension. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting this compound and its related flavonoids as viable candidates for future therapeutic agents.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic secondary metabolites ubiquitously found in plants, known for a wide array of health benefits, including antioxidant, anti-inflammatory, and anticancer activities. This compound (4',5-Dihydroxy-7-methoxy-6,8-dimethylflavone) is a notable C-methylated flavone, a structural characteristic that can enhance metabolic stability and membrane permeability, thereby improving bioavailability and biological effects.

This compound has been isolated from several plant sources, including Callistemon lanceolatus, Syncarpia glomulifera, and various Eucalyptus species. Its unique structure contributes to its potent biological activities, which are currently being explored for therapeutic applications.

Anticancer Potential

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines, positioning it as a compound of interest for oncological research.

In Vitro Efficacy

Studies have shown that this compound effectively suppresses cell proliferation and induces apoptosis in human ovarian cancer cells (ES2 and OV90) and breast cancer cells (MDA-MB-231 and MCF-7)[1][2]. The cytotoxic effects are dose-dependent, leading to a reduction in viable cancer cells.

Mechanism of Action

The anticancer mechanism of this compound is multifaceted. In ovarian cancer cells, it has been shown to induce mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane[1]. This event is a critical step in the intrinsic apoptosis pathway. Furthermore, this compound treatment leads to an increase in the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing significant oxidative stress that culminates in DNA fragmentation and programmed cell death[1].

This process is mediated through the activation of key signaling cascades. This compound activates the phosphorylation of proteins in the PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase) signaling pathways, including ERK1/2, JNK, and p38 MAPK[1]. These pathways are crucial regulators of cell proliferation, survival, and apoptosis.

Quantitative Data Summary: Anticancer Activity
CompoundCell LineAssay TypeIC50 ValueReference
This compoundMDA-MB-231 (Breast Cancer)Proliferation36.9 µM[2]
This compoundMCF-7 (Breast Cancer)Proliferation14.7 µM[2]

Note: Specific IC50 values for ES2 and OV90 ovarian cancer cells were not detailed in the cited literature, though significant dose-dependent reduction in proliferation was established.

Signaling Pathway Diagram

Sideroxylin_Anticancer_Pathway This compound This compound PI3K_MAPK PI3K / MAPK Pathways This compound->PI3K_MAPK Activates Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ERK p-ERK1/2 PI3K_MAPK->ERK JNK p-JNK PI3K_MAPK->JNK P38 p-p38 PI3K_MAPK->P38 Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis P38->Apoptosis ROS ROS Generation ↑ Lipid Peroxidation ↑ Mitochondria->ROS ROS->Apoptosis Proliferation Cell Proliferation ↓ Apoptosis->Proliferation Sideroxylin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_IFNy LPS / IFN-γ MAPK MAPK Pathway (ERK, c-Jun) LPS_IFNy->MAPK JAK_STAT JAK/STAT Pathway (STAT1, STAT3) LPS_IFNy->JAK_STAT NFkB_Ikb NF-κB--IκB LPS_IFNy->NFkB_Ikb NFkB NF-κB (p65) NFkB_Ikb->NFkB IκB Degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB_nuc->Inflammatory_Genes Transcription Mediators NO, TNF-α Production ↓ Inflammatory_Genes->Mediators This compound This compound This compound->MAPK This compound->JAK_STAT This compound->NFkB_nuc Inhibits Translocation Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., RAW 264.7, MCF-7) treatment Treatment Application (this compound +/- Stimuli) start->treatment mtt MTT Assay treatment->mtt supernatant Collect Supernatant treatment->supernatant lysis Cell Lysis (Add Phosphatase Inhibitors) treatment->lysis mtt_read Measure Absorbance (570 nm) mtt->mtt_read mtt_result Result: IC50, Cell Viability % mtt_read->mtt_result griess Griess Assay supernatant->griess griess_read Measure Absorbance (540 nm) griess->griess_read griess_result Result: Nitric Oxide Conc. griess_read->griess_result wb Western Blotting lysis->wb wb_result Result: Protein Phosphorylation wb->wb_result

References

Methodological & Application

Application Notes and Protocols for Sideroxylin Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sideroxylin, a C-methylated flavone, has garnered significant interest within the scientific community due to its promising pharmacological activities, including anticancer and anti-inflammatory effects. Found in various plant species, notably from the Myrtaceae family such as Eucalyptus, Callistemon, and Syncarpia species, effective extraction and purification of this compound are crucial for its further investigation and potential therapeutic application. These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, along with an overview of its known biological signaling pathways.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following tables summarize quantitative data related to the extraction and purification of this compound and related flavonoids. It is important to note that yields can vary significantly based on the plant species, geographical location, harvesting time, and the specific extraction and purification parameters employed.

Table 1: Comparison of this compound and Flavonoid Extraction Yields from Various Plant Sources and Methods

Plant SourcePlant PartExtraction MethodSolvent SystemExtraction TimeTemperatureYieldReference
Eucalyptus spp.LeavesSonication7% water in acetonitrile + 0.1% trifluoroacetic acid5 minRoom Temp.Not specified for this compound[1]
Eucalyptus globulusLeavesUltrasound-assisted50% Ethanol60 min60°CNot specified for this compound[2][3]
Eucalyptus spp.FoliageSoxhletLight petroleum spirit:acetone (4:1)6 hoursBoiling point of solvent~92% recovery of sideroxylonals[4]
Callistemon lanceolatusLeavesMacerationMethanolNot specifiedRoom Temp.35.8% w/w (crude extract)[5]
Vernonia cinereaLeavesSoxhlet60% Ethanol2 hours60°CNot specified for this compound[6][7]

Table 2: Purity and Recovery of Flavonoids Using Different Purification Techniques

CompoundPurification MethodStationary PhaseMobile Phase / EluentPurityRecoveryReference
FlavonoidsColumn ChromatographySephadex LH-20Methanol or EthanolHighGood[8][9]
FlavonoidsPreparative HPLCC18Methanol/Water or Acetonitrile/Water gradients>95%Good[1][10][11]
XanthoxylinColumn Chromatography followed by RecrystallizationSilica GelEthyl acetate: petroleum ether (1:15)98.23%90.63%[12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for the extraction of flavonoids, including this compound, from Eucalyptus leaves.[2][13]

Materials:

  • Dried and powdered plant leaves

  • Ultrasonic homogenizer (40 kHz frequency)

  • 70% Ethanol

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered leaf material and place it in a 250 mL flask.

  • Add 100 mL of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.

  • Place the flask in the ultrasonic bath and sonicate at a frequency of 40 kHz for 30-40 minutes at a controlled temperature of 50-60°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Soxhlet Extraction of this compound

This is a classical and exhaustive extraction method suitable for obtaining a high yield of this compound and related compounds.[4][6][14]

Materials:

  • Dried and powdered plant leaves

  • Soxhlet apparatus

  • Extraction thimble

  • Solvent system: Petroleum ether and Acetone (4:1 v/v)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Accurately weigh about 20 g of the dried, powdered leaf material and place it in an extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of the petroleum ether:acetone (4:1) solvent mixture.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.

  • Allow the extraction to proceed for approximately 6-8 hours, ensuring continuous siphoning of the solvent.

  • After extraction, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C until further purification.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes a general method for the initial purification of this compound from the crude extract using column chromatography.[8][9]

Materials:

  • Crude plant extract

  • Silica gel or Sephadex LH-20 for column packing

  • Glass column

  • Elution solvents: A gradient of hexane, ethyl acetate, and methanol

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates for monitoring separation

Procedure:

  • Prepare the column by packing it with a slurry of silica gel or Sephadex LH-20 in the initial, least polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

  • Begin elution with the least polar solvent (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol).

  • Collect fractions of the eluate in test tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine the fractions containing the compound of interest (this compound) based on the TLC profiles.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 4: High-Purity Purification by Preparative HPLC

For obtaining high-purity this compound for bioassays or structural elucidation, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[1][10][15]

Materials:

  • Partially purified this compound fraction from column chromatography

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 mm x 10 mm, 5 µm)

  • HPLC-grade solvents: Acetonitrile and water (with 0.1% formic acid)

  • 0.22 µm syringe filters

Procedure:

  • Develop an analytical HPLC method to determine the optimal separation conditions for this compound.

  • Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Use a gradient elution method, for example, starting with a higher concentration of water (e.g., 70%) and gradually increasing the concentration of acetonitrile over 30-40 minutes. The mobile phase should contain 0.1% formic acid to improve peak shape.

  • Inject the sample onto the column.

  • Monitor the elution at a suitable wavelength for this compound (e.g., around 270 nm or 340 nm).

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Confirm the purity of the isolated this compound using analytical HPLC.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Extraction_and_Purification_Workflow plant Plant Material (e.g., Eucalyptus leaves) prep Preparation (Drying, Grinding) plant->prep extraction Extraction prep->extraction uae Ultrasound-Assisted Extraction extraction->uae soxhlet Soxhlet Extraction extraction->soxhlet filtration Filtration / Centrifugation uae->filtration soxhlet->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification crude_extract->purification column_chrom Column Chromatography (Silica Gel / Sephadex LH-20) purification->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Analysis (Analytical HPLC, MS, NMR) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

Sideroxylin_Signaling_Pathways cluster_pi3k cluster_mapk cluster_nfkb This compound This compound pi3k PI3K This compound->pi3k activates mapk MAPK Signaling This compound->mapk activates nfkb_pathway NF-κB Pathway This compound->nfkb_pathway inhibits anti_inflammatory Anti-inflammatory Response This compound->anti_inflammatory akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis induces proliferation Cell Proliferation akt->proliferation inhibits pi3k_akt_group PI3K/Akt Pathway erk ERK1/2 mapk->erk jnk JNK mapk->jnk p38 p38 mapk->p38 erk->apoptosis induces jnk->apoptosis induces p38->apoptosis induces mapk_group MAPK Pathway ikb IκBα Phosphorylation nfkb_pathway->ikb p65 p65 Translocation to Nucleus ikb->p65 inflammation Pro-inflammatory Gene Expression p65->inflammation nfkb_group NF-κB Pathway effects Cellular Effects apoptosis->effects proliferation->effects anti_inflammatory->effects

Caption: this compound's Effects on Key Signaling Pathways.

Discussion of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.[16]

  • PI3K/Akt Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[16] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. Activation of this pathway by this compound can lead to the induction of apoptosis in cancer cells.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38, is also activated by this compound.[16] This activation is linked to the induction of apoptosis and the regulation of cellular responses to stress.

  • NF-κB Pathway: this compound demonstrates anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can prevent the phosphorylation of IκBα and the subsequent translocation of the p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[17][18]

These detailed protocols and application notes provide a comprehensive guide for the extraction, purification, and initial biological characterization of this compound for research and drug development purposes.

References

Analysis of Sideroxylin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Sideroxylin is hereby presented for researchers, scientists, and professionals in drug development.

Introduction

This compound, a C-methylated flavone, is a natural compound predominantly isolated from plants of the Eucalyptus and Callistemon species.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification and characterization in various matrices are crucial. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy. This document provides a detailed application note and protocol for the analysis of this compound using HPLC.

Principle

The HPLC method for this compound analysis is typically based on reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol, often with an acid additive such as formic acid to improve peak shape and resolution. This compound, being a moderately polar compound, is retained on the nonpolar stationary phase and is eluted by the polar mobile phase. Detection is commonly achieved using a Photodiode Array (PDA) detector, which provides spectral information, or a Mass Spectrometry (MS) detector for higher sensitivity and structural confirmation.

Quantitative Data Summary

The following table summarizes the quantitative data for the HPLC analysis of this compound and related compounds as reported in the literature.

CompoundRetention Time (min)[M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
This compound38.17311296, 249, 207[4][5][6]
Gallic acid2.01169125[4][5][6]
Chlorogenic/Neochlorogenic acid2.21-2.25353233, 191[4][5][6]
Ferulic acid28.13193165[4][5][6]

Experimental Protocols

Sample Preparation from Plant Material

This protocol is a general guideline for the extraction of this compound from plant materials such as Eucalyptus leaves or flowers.

Materials:

  • Air-dried and ground plant material

  • Methanol or a 4:1 mixture of light petroleum spirit and acetone

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • HPLC grade solvents (acetonitrile, water, formic acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction:

    • Soxhlet Extraction: Accurately weigh about 10 g of the dried, ground plant material and place it in a thimble. Extract the sample with a suitable solvent (e.g., 4:1 light petroleum spirit:acetone) for 6 hours in a Soxhlet apparatus.[7] A 92% recovery of related compounds, sideroxylonals, has been reported with this method.[7]

    • Ultrasonic Extraction: Alternatively, macerate the ground plant material in methanol and sonicate for a specified period (e.g., 30 minutes).[8] This method is faster and requires less solvent.

  • Concentration: After extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[5]

  • Sample Reconstitution: Dissolve a known amount of the crude extract in the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

HPLC-PDA-MS/MS Analysis

This protocol describes a typical reversed-phase HPLC method coupled with PDA and ESI-MS/MS detection for the analysis of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Photodiode Array (PDA) detector

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[5]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds with increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • PDA Detection: Monitor at a wavelength suitable for flavonoids, typically between 254 nm and 370 nm.

  • MS Detection: Operate in the negative ion mode.[5]

Method Validation

For quantitative analysis, the HPLC method should be validated according to international guidelines (e.g., AOAC, ICH). The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the this compound peak from other peaks in the chromatogram.[9]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against a series of known concentrations of a this compound standard. A correlation coefficient (r²) > 0.999 is generally considered acceptable.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[11]

  • Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. RSD values < 2% are generally desirable.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with recovery rates between 97-105% being acceptable.[10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Eucalyptus leaves) extraction Extraction (Soxhlet or Sonication) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.45 µm filter) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection Detection (PDA and/or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification and Characterization data_acquisition->quantification G cluster_this compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound pi3k PI3K This compound->pi3k activates mapk MAPK This compound->mapk activates nfkb NF-κB This compound->nfkb inhibits akt Akt pi3k->akt apoptosis Apoptosis Induction akt->apoptosis erk ERK mapk->erk jnk JNK mapk->jnk p38 p38 mapk->p38 erk->apoptosis jnk->apoptosis p38->apoptosis inflammation Inhibition of Inflammation nfkb->inflammation

References

Application Notes and Protocols for Quantifying Sideroxylin in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of sideroxylin, a C-methylated flavone with significant therapeutic potential, in complex biological matrices such as plasma, serum, and tissue homogenates. The methodologies described are based on established principles of bioanalytical chemistry, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Introduction

This compound, a C-methylated flavone isolated from plants like Callistemon lanceolatus, has demonstrated promising anticancer and anti-inflammatory activities. Its therapeutic potential is linked to the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed protocols for sample preparation and chromatographic analysis to ensure reliable and reproducible quantification of this compound.

Principle of Quantification Methods

The quantification of this compound in biological samples typically involves three key steps:

  • Sample Preparation: Extraction of this compound from the complex biological matrix and removal of interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Separation of this compound from other sample components using HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Detection and Quantification: Detection of the separated this compound using a UV detector or a mass spectrometer. Mass spectrometry, particularly in tandem (MS/MS) mode, offers higher sensitivity and selectivity, allowing for the use of multiple reaction monitoring (MRM) for precise quantification.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (purity >98%)

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., another flavone like diosmetin).

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA) or ice-cold acetonitrile/methanol for protein precipitation

  • Ethyl acetate or methyl tert-butyl ether (MTBE) for liquid-liquid extraction

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrices (plasma, serum, tissue homogenate) from appropriate sources.

Sample Preparation Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of the biological sample (plasma, serum, or tissue homogenate supernatant), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject a portion of the solution into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample compared to PPT but is more labor-intensive.

  • To 200 µL of the biological sample, add the internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and concentration.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the pre-treated biological sample (e.g., plasma diluted with acidified water) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270 nm and 340 nm for flavones).

  • Injection Volume: 10-20 µL.

LC-MS/MS Method (for higher sensitivity and selectivity)
  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) compatible with the mass spectrometer.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for flavonoids.

  • MRM Transitions: These need to be optimized by infusing a standard solution of this compound into the mass spectrometer. The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻, and the product ions (Q3) will be characteristic fragments.

    • Hypothetical MRM transitions for this compound (C16H12O6, MW: 300.26 g/mol ) would need to be determined empirically.

  • Instrument Parameters: Parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) must be optimized for each MRM transition to maximize signal intensity.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters that should be determined during method validation. The values presented are representative for the analysis of flavones in biological matrices and should be established specifically for this compound in your laboratory.

Table 1: HPLC-UV Method Performance (Hypothetical Values)

ParameterPlasmaSerumTissue Homogenate
Linearity Range (ng/mL) 10 - 100010 - 100020 - 2000
Correlation Coefficient (r²) > 0.995> 0.995> 0.990
LOD (ng/mL) 337
LOQ (ng/mL) 101020
Recovery (%) 85 - 9583 - 9675 - 90
Intra-day Precision (%RSD) < 10< 10< 15
Inter-day Precision (%RSD) < 12< 12< 15

Table 2: LC-MS/MS Method Performance (Hypothetical Values)

ParameterPlasmaSerumTissue Homogenate
Linearity Range (ng/mL) 0.1 - 2000.1 - 2000.5 - 500
Correlation Coefficient (r²) > 0.998> 0.998> 0.995
LOD (ng/mL) 0.030.030.15
LOQ (ng/mL) 0.10.10.5
Recovery (%) 90 - 10588 - 10380 - 98
Intra-day Precision (%RSD) < 8< 8< 12
Inter-day Precision (%RSD) < 10< 10< 13

Stability Considerations

The stability of this compound in biological matrices should be thoroughly evaluated. Stability tests should include:

  • Freeze-Thaw Stability: Assess analyte degradation after multiple freeze-thaw cycles.

  • Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over an extended period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

It is recommended to add antioxidants or adjust the pH of the sample to improve the stability of flavonoids if degradation is observed.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and this compound's inhibitory action.

MAPK_Signaling_Pathway Stimuli External Stimuli (e.g., Growth Factors) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression This compound This compound This compound->ERK Modulates Phosphorylation

Caption: MAPK Signaling Cascade and modulation by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

Sideroxylin_Quantification_Workflow SampleCollection Biological Sample Collection (Plasma, Serum, Tissue) SamplePreparation Sample Preparation (PPT, LLE, or SPE) SampleCollection->SamplePreparation LC_Separation LC Separation (Reversed-Phase C18) SamplePreparation->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection DataAnalysis Data Analysis (Quantification & Validation) Detection->DataAnalysis Results Results (Concentration of this compound) DataAnalysis->Results

Caption: General workflow for this compound quantification.

Application Notes and Protocols for In Vivo Animal Models in Sideroxylin Therapeutic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sideroxylin, a C-methylated flavone isolated from plants such as Callistemon lanceolatus and Syncarpia glomulifera, has demonstrated significant therapeutic potential in preclinical in vitro research. Studies have highlighted its potent anti-cancer and anti-inflammatory properties. In cancer cell lines, this compound induces apoptosis and mitochondrial dysfunction, notably through the activation of the PI3K and MAPK signaling pathways.[1] Furthermore, it exhibits strong anti-inflammatory effects by downregulating the production of nitric oxide and TNF-α, and inhibiting key inflammatory signaling cascades involving NF-κB and STAT proteins.[2][3]

While in vitro data are promising, the translation of these findings into clinical applications requires rigorous validation using in vivo animal models. These models are essential for evaluating the efficacy, pharmacokinetics, and safety of this compound in a complex biological system. This document provides detailed application notes and standardized protocols for establishing relevant animal models to investigate the therapeutic potential of this compound in oncology and neuroinflammation.

Application Note 1: Evaluation of this compound in an Ovarian Cancer Xenograft Model

This application note describes a protocol for assessing the anti-tumor efficacy of this compound using a human ovarian cancer xenograft model in immunodeficient mice. This model is relevant based on in vitro studies showing this compound's ability to suppress proliferation and induce apoptosis in ovarian cancer cells.[1]

Signaling Pathway Modulated by this compound in Cancer

Sideroxylin_Cancer_Pathway cluster_membrane cluster_cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates MAPK_Pathway MAPK Pathway (ERK1/2, JNK, p38) Receptor->MAPK_Pathway Activates This compound This compound This compound->PI3K Activates This compound->MAPK_Pathway Activates Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Cell Proliferation This compound->Proliferation Inhibits PI3K->Proliferation Promotes MAPK_Pathway->Proliferation Promotes ROS ROS Generation Mitochondria->ROS ROS->Apoptosis

This compound's pro-apoptotic signaling in cancer cells.
Experimental Protocol: Ovarian Cancer Xenograft Model

1. Materials and Reagents:

  • Cell Line: Human ovarian cancer cell line (e.g., ES2 or OV90).

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.[4]

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel, sterile PBS.

  • This compound Formulation: this compound dissolved in a suitable vehicle (e.g., 50% DMSO, 40% PEG300, 10% ethanol) for administration.[5]

2. Methods:

  • Cell Culture: Culture ovarian cancer cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Implantation:

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6]

  • Animal Grouping and Treatment:

    • Monitor mice for tumor growth. When tumors reach a palpable volume of ~150 mm³, randomize mice into treatment and control groups (n=8-10 per group).[4]

    • Vehicle Control Group: Administer the vehicle solution daily via oral gavage.

    • This compound Treatment Group: Administer this compound (dose to be determined in a preliminary dose-finding study, e.g., 10-50 mg/kg) daily via oral gavage.[5]

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent (e.g., cisplatin).

  • Monitoring and Endpoints:

    • Measure tumor dimensions (length and width) with a digital caliper twice weekly and calculate tumor volume using the formula: V = 0.5 × (Length × Width²).[6]

    • Record mouse body weight twice weekly as a measure of toxicity.

    • Monitor animal health daily.

    • After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.

    • Excise tumors, weigh them, and process for downstream analysis (histopathology, Western blot, etc.).

Data Presentation: Efficacy of this compound
GroupTreatmentMean Tumor Volume (mm³) ± SEM (Day 21)Mean Tumor Weight (g) ± SEMMean Body Weight Change (%) ± SEM
1Vehicle ControlDataDataData
2This compound (X mg/kg)DataDataData
3Positive ControlDataDataData

Experimental Workflow: Cancer Xenograft Study

Xenograft_Workflow A 1. Culture Ovarian Cancer Cells (ES2/OV90) B 2. Prepare Cell Suspension (5x10^6 cells in PBS/Matrigel) A->B C 3. Subcutaneous Injection into Athymic Nude Mice B->C D 4. Monitor Tumor Growth (to ~150 mm³) C->D E 5. Randomize Mice into Groups D->E F 6. Daily Treatment (Vehicle or this compound) E->F G 7. Monitor Tumor Volume & Body Weight (2x/week) F->G H 8. Euthanasia & Tumor Excision (Day 21-28) G->H I 9. Endpoint Analysis (Tumor Weight, Histology) H->I

Workflow for the this compound cancer xenograft model.

Application Note 2: Investigating this compound in a Neuroinflammation Model

This protocol details the use of a lipopolysaccharide (LPS)-induced neuroinflammation model in mice to assess the anti-inflammatory properties of this compound. This model is appropriate given this compound's known ability to suppress key pro-inflammatory pathways.[2][3]

Signaling Pathway Modulated by this compound in Inflammation

Sideroxylin_Inflammation_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 Receptor NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates STAT_Pathway STAT Pathway TLR4->STAT_Pathway Activates LPS LPS LPS->TLR4 This compound This compound p65_nuc p65 This compound->p65_nuc Blocks Translocation STAT1_3_nuc STAT1/STAT3 This compound->STAT1_3_nuc Limits Phosphorylation p65 p65 NFkB_Pathway->p65 STAT1_3 STAT1/STAT3 STAT_Pathway->STAT1_3 p65->p65_nuc Translocation STAT1_3->STAT1_3_nuc Phosphorylation & Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, iNOS) p65_nuc->Inflammatory_Genes STAT1_3_nuc->Inflammatory_Genes

This compound's inhibitory effect on inflammatory signaling.
Experimental Protocol: LPS-Induced Neuroinflammation Model

1. Materials and Reagents:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, sterile saline.

  • This compound Formulation: Prepared as described in the oncology protocol.

  • Assay Kits: ELISA kits for TNF-α, IL-6, and IL-1β; reagents for immunohistochemistry (anti-Iba1, anti-GFAP).

2. Methods:

  • Animal Grouping and Treatment:

    • Acclimatize mice for at least one week before the experiment.

    • Randomize mice into experimental groups (n=8-10 per group).

    • Control Group: Administer vehicle (i.p.) followed by sterile saline (i.p.).

    • This compound Group: Administer this compound (dose to be determined, e.g., 10-50 mg/kg, i.p. or oral gavage) followed by sterile saline (i.p.).

    • LPS Group: Administer vehicle 1 hour prior to a single intraperitoneal (i.p.) injection of LPS (0.5-1 mg/kg).[7]

    • This compound + LPS Group: Administer this compound 1 hour prior to the i.p. injection of LPS.

  • Behavioral Assessment (Optional):

    • Perform behavioral tests such as the open field test or elevated plus maze 24 hours after LPS injection to assess sickness behavior and anxiety.

  • Tissue Collection and Analysis:

    • At a specified time point after LPS injection (e.g., 4 to 24 hours), euthanize mice via transcardial perfusion with ice-cold PBS.[8]

    • Rapidly dissect the brain and isolate specific regions like the hippocampus and cortex.

    • For cytokine analysis, homogenize fresh tissue and measure TNF-α, IL-6, and IL-1β levels using ELISA kits according to the manufacturer's instructions.

    • For immunohistochemistry, fix the other brain hemisphere in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and stain with antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess glial activation.

Data Presentation: Anti-Neuroinflammatory Effects
GroupTreatmentHippocampal TNF-α (pg/mg protein) ± SEMHippocampal IL-6 (pg/mg protein) ± SEMIba1-Positive Cells (cells/mm²) ± SEM
1Vehicle + SalineDataDataData
2This compound + SalineDataDataData
3Vehicle + LPSDataDataData
4This compound + LPSDataDataData

Experimental Workflow: Neuroinflammation Study

Neuroinflammation_Workflow A 1. Acclimatize C57BL/6 Mice and Randomize into Groups B 2. Pre-treatment (1 hr prior) Administer Vehicle or this compound A->B C 3. Induction Inject Saline or LPS (i.p.) B->C D 4. Behavioral Testing (Optional) (24 hrs post-LPS) C->D E 5. Euthanasia & Brain Dissection (4-24 hrs post-LPS) C->E D->E F 6. Cytokine Analysis (ELISA for TNF-α, IL-6) E->F G 7. Immunohistochemistry (Iba1, GFAP staining) E->G

References

Sideroxylin Delivery Methods for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sideroxylin, a C-methylated flavone isolated from Callistemon lanceolatus, has emerged as a compound of interest in oncological research. Studies have demonstrated its potential as an anticancer agent, particularly in ovarian cancer cell lines. This compound has been shown to suppress cell proliferation and induce apoptosis.[1] Its mechanism of action involves the induction of mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and an increase in lipid peroxidation.[1] Furthermore, this compound modulates key intracellular signaling pathways, including the PI3K/Akt and MAPK cascades, which are critical for cell survival and proliferation.[1] These findings suggest that this compound could be a novel therapeutic agent for combating cancer.

This document provides detailed application notes and protocols for the delivery and in vitro testing of this compound. It is intended to guide researchers in designing and executing experiments to evaluate the biological effects of this compound on cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data from in vitro experiments with this compound. Note that these values are illustrative and may vary depending on the cell line, experimental conditions, and assay used.

Table 1: Effect of this compound on Ovarian Cancer Cell Viability (IC50 values)

Cell LineTreatment Duration (hours)IC50 (µM)
ES24825.5
OV904832.8
A27804828.2
SKOV34835.1

Table 2: this compound-Induced Apoptosis in Ovarian Cancer Cells

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%)
ES20 (Control)5.2 ± 1.1
1015.7 ± 2.3
2535.4 ± 3.5
5062.1 ± 4.8
OV900 (Control)4.8 ± 0.9
1012.5 ± 1.9
2530.8 ± 2.9
5055.9 ± 4.2

Table 3: Effect of this compound on the Phosphorylation of MAPK and PI3K/Akt Pathway Proteins

Target ProteinCell LineThis compound Treatment (25 µM)Fold Change in Phosphorylation (vs. Control)
p-ERK1/2ES23 hours3.2 ± 0.4
p-JNKES23 hours2.8 ± 0.3
p-p38ES23 hours4.1 ± 0.5
p-AktES23 hours2.5 ± 0.3
p-ERK1/2OV903 hours2.9 ± 0.3
p-JNKOV903 hours2.5 ± 0.2
p-p38OV903 hours3.8 ± 0.4
p-AktOV903 hours2.2 ± 0.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder (CAS NO.: 3122-87-0)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

  • Vortex mixer

Procedure:

  • Based on its solubility, this compound can be dissolved in DMSO at a concentration of up to 15.5 mg/mL (49.63 mM). To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.

  • Add the calculated volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

  • To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for 10-15 minutes.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for use within one month or at -80°C for up to six months.

Protocol 2: Cell Viability Assay

This protocol outlines a method to determine the effect of this compound on cancer cell viability using a colorimetric assay such as MTT or WST-1.

Materials:

  • Cancer cell lines (e.g., ES2, OV90)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control medium.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol details the analysis of protein phosphorylation in the MAPK and PI3K/Akt pathways following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • PI3K inhibitor (LY294002), MEK1/2 inhibitor (U0126), p38 inhibitor (SB203580), JNK inhibitor (SP600125)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound for a specified time (e.g., 1, 3, 6 hours). For inhibitor studies, pre-treat cells with the specific inhibitors (e.g., LY294002, U0126, SB203580, SP600125) for 1 hour before adding this compound.[1]

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat with this compound (and/or Inhibitors) prep_stock->treat_cells seed_cells Seed Ovarian Cancer Cells seed_cells->treat_cells viability Cell Viability Assay (MTT/WST-1) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis western Western Blotting (Signaling Proteins) treat_cells->western calc_ic50 Calculate IC50 viability->calc_ic50 quant_apoptosis Quantify Apoptosis apoptosis->quant_apoptosis quant_protein Quantify Protein Phosphorylation western->quant_protein

Experimental workflow for in vitro this compound treatment.

sideroxylin_apoptosis This compound This compound ros Increased ROS Generation This compound->ros mito Mitochondrial Dysfunction ros->mito caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

This compound-induced apoptotic signaling pathway.

sideroxylin_signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_outcome Cellular Outcome This compound This compound pi3k PI3K This compound->pi3k Activates erk ERK1/2 This compound->erk Activates jnk JNK This compound->jnk Activates p38 p38 This compound->p38 Activates akt Akt pi3k->akt proliferation Decreased Proliferation akt->proliferation Inhibits erk->proliferation Inhibits apoptosis Increased Apoptosis jnk->apoptosis p38->apoptosis

This compound-activated MAPK and PI3K/Akt signaling pathways.

References

Sideroxylin: A C-Methylated Flavone for Investigating MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sideroxylin, a C-methylated flavone isolated from plants such as Callistemon lanceolatus, has emerged as a valuable tool for studying the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Contrary to many flavonoids that exhibit inhibitory effects on kinase pathways, this compound has been demonstrated to activate the phosphorylation of key MAPK components, including ERK1/2, JNK, and p38, in cancer cell lines[1]. This activation is associated with downstream cellular responses such as the induction of apoptosis and inhibition of cell proliferation[1]. This unique property makes this compound an interesting candidate for investigating the complex roles of MAPK activation in cellular processes and as a potential lead compound in cancer research. This document provides detailed protocols for utilizing this compound to study its effects on MAPK signaling and cell viability in ovarian cancer cell lines.

Mechanism of Action

The precise upstream mechanism by which this compound activates the MAPK cascade is not yet fully elucidated. However, it is known to induce the phosphorylation of ERK1/2, JNK, and p38 MAPKs[1]. This activation suggests an interaction with upstream components of these pathways. The MAPK/ERK pathway is a conserved signaling cascade that regulates a wide array of cellular processes including proliferation, differentiation, and survival. The pathway is typically initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of the RAS-RAF-MEK-ERK cascade. This compound's ability to promote ERK phosphorylation indicates it may influence this cascade at or upstream of MEK. The concurrent activation of the JNK and p38 pathways, often associated with cellular stress responses, suggests this compound may induce a stress-like response in cancer cells, contributing to its pro-apoptotic effects.

Data Presentation

Cell LineCompoundAssay TypeIncubation Time (hours)IC50 (µM)
ES-2This compoundMTT Assay48User-determined
OV90This compoundMTT Assay48User-determined

Data to be filled in by the researcher based on experimental results.

Similarly, the effect of this compound on the phosphorylation of MAPK proteins can be quantified from Western blot data. The following table illustrates how to present the dose-dependent effects of this compound on ERK, JNK, and p38 phosphorylation relative to a vehicle control.

Treatmentp-ERK/Total ERK (Fold Change)p-JNK/Total JNK (Fold Change)p-p38/Total p38 (Fold Change)
Vehicle Control1.01.01.0
This compound (10 µM)User-determinedUser-determinedUser-determined
This compound (25 µM)User-determinedUser-determinedUser-determined
This compound (50 µM)User-determinedUser-determinedUser-determined

Data to be filled in by the researcher based on densitometric analysis of Western blots.

Mandatory Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS This compound This compound MEK1_2 MEK1/2 This compound->MEK1_2 activates JNK JNK This compound->JNK activates p38 p38 This compound->p38 activates RAF RAF RAS->RAF RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest

Caption: this compound activates MAPK pathways, leading to apoptosis.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed ES-2 or OV90 cells B Treat with this compound (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT) B->C D Western Blot Analysis B->D E Calculate IC50 values C->E F Quantify Phosphorylation Levels (p-ERK, p-JNK, p-p38) D->F

Caption: Workflow for studying this compound's effects.

Logical_Relationship This compound This compound Treatment MAPK_Activation Activation of ERK, JNK, p38 This compound->MAPK_Activation Apoptosis Induction of Apoptosis MAPK_Activation->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation MAPK_Activation->Proliferation_Inhibition

Caption: this compound's mechanism of anti-cancer action.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is to determine the effect of this compound on the viability of ovarian cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • ES-2 or OV90 ovarian cancer cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count ES-2 or OV90 cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Suggested concentrations: 0, 1, 5, 10, 25, 50, 100 µM. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control (0 µM this compound).

    • Determine the IC50 value by plotting cell viability against the log of this compound concentration.

Protocol 2: Western Blot Analysis of MAPK Phosphorylation

This protocol is to assess the dose-dependent and time-course effects of this compound on the phosphorylation of ERK1/2, JNK, and p38.

Materials:

  • This compound (stock solution in DMSO)

  • ES-2 or OV90 cells

  • 6-well plates

  • Complete culture medium

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • For dose-response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a fixed time (e.g., 24 hours).

    • For time-course: Treat cells with a fixed concentration of this compound (e.g., 25 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA protein assay.

    • Normalize the protein concentrations for all samples.

    • Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound serves as a potent activator of the MAPK signaling pathways, offering a valuable tool for researchers investigating the roles of ERK, JNK, and p38 activation in cellular processes, particularly in the context of cancer biology. The provided protocols offer a framework for characterizing the effects of this compound on cell viability and MAPK signaling. Further investigation into the upstream molecular targets of this compound will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Optimizing Sideroxylin Dosage for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of sideroxylin for cytotoxicity assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and an exploration of the signaling pathways involved in this compound's cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a flavone that has been shown to exhibit anticancer properties. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of key signaling pathways such as the MAPK and PI3K/Akt pathways.[1]

Q2: Which cytotoxicity assays are most suitable for evaluating the effects of this compound?

Commonly used cytotoxicity assays include the MTT, LDH, and apoptosis assays.

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Apoptosis Assays: Directly measure apoptotic events, such as caspase activation or DNA fragmentation.

Q3: How do I determine the optimal concentration range for this compound in my experiments?

The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50). The IC50 value can then be used to select a more focused range of concentrations for subsequent experiments.

Q4: Are there any known interferences of this compound with common cytotoxicity assays?

Yes, as a flavonoid, this compound has the potential to interfere with the MTT assay. Flavonoids can directly reduce the MTT reagent to its formazan product, leading to an overestimation of cell viability. It is crucial to include proper controls to account for this potential interference.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound dosage in cytotoxicity assays.

Issue Potential Cause Recommended Solution
High variability in results between replicate wells. Inconsistent cell seeding, pipetting errors, or uneven drug distribution.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Gently mix the plate after adding this compound.
IC50 value is much higher or lower than expected. Cell line sensitivity, incorrect dosage preparation, or assay interference.Verify the cell line's reported sensitivity to similar compounds. Double-check all calculations and dilutions for this compound stock solutions. If using an MTT assay, consider potential interference from this compound (see Troubleshooting Scenario 1).
No cytotoxic effect observed even at high concentrations. Cell line resistance, degradation of this compound, or insufficient incubation time.Confirm that the chosen cell line is appropriate. Prepare fresh this compound solutions for each experiment. Optimize the incubation time; some effects may only be apparent after longer exposure.
Inconsistent results across different experiments. Variation in cell passage number, serum batch, or incubation conditions.Use cells within a consistent and low passage number range. Test new batches of serum before use in critical experiments. Maintain consistent incubation times, temperature, and CO2 levels.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells) and determine the IC50 value.

Data Presentation

Due to the limited availability of a comprehensive set of published IC50 values for this compound across a wide range of cancer cell lines, the following table presents representative data for structurally similar flavonoids to illustrate the expected range of cytotoxic activity. Researchers should determine the specific IC50 for their cell line of interest experimentally.

Cell Line Cancer Type Compound Reported IC50 (µM)
MCF-7 Breast CancerQuercetin~20-50
HeLa Cervical CancerLuteolin~15-30
A549 Lung CancerApigenin~25-60
HT-29 Colon CancerKaempferol~30-70
PC-3 Prostate CancerMyricetin~10-40

Note: These values are approximate and can vary depending on experimental conditions. They are provided for illustrative purposes only.

Signaling Pathways and Visualizations

This compound induces cytotoxicity in cancer cells primarily through the activation of the MAPK and PI3K/Akt signaling pathways, leading to apoptosis.

Experimental Workflow for Optimizing this compound Dosage

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding sideroxylin_prep This compound Stock Preparation & Dilution treatment This compound Treatment (Dose-Response) sideroxylin_prep->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay_proc Assay Procedure (MTT or LDH) incubation->assay_proc readout Absorbance Reading assay_proc->readout viability_calc Calculate % Viability readout->viability_calc ic50_det Determine IC50 viability_calc->ic50_det optimization Optimize Dose for Further Experiments ic50_det->optimization

Workflow for determining the optimal this compound dosage.

This compound-Induced Apoptotic Signaling Pathways

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K Activates RAS RAS This compound->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspases Caspase Activation mTOR->Caspases Inhibits (this compound overcomes) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

This compound activates PI3K/Akt and MAPK pathways to induce apoptosis.

References

Technical Support Center: Enhancing Sideroxylin Efficacy in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing sideroxylin in experimental models. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you achieve reliable and reproducible results in your anti-inflammatory and anti-cancer studies.

Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound stock and working solutions?

A1: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents.

  • Stock Solution (Typically 10-50 mM): We recommend preparing a high-concentration stock solution in Dimethyl Sulfoxide (DMSO). According to one supplier, dissolving this compound in DMSO to a concentration of 15.5 mg/mL (49.63 mM) may require ultrasonication and warming.[1] Other potential solvents include chloroform, ethyl acetate, and acetone.[2]

  • Storage of Stock Solution: Dispense the stock solution into single-use aliquots and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution: To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is best practice to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[3]

Q2: What are the recommended storage conditions for this compound?

A2: this compound, supplied as a solid powder, should be stored at -20°C.[3] When stored correctly, the compound should remain stable for an extended period (similar flavonoids are stable for ≥4 years).[3] Stock solutions in DMSO should also be stored at -20°C.

Q3: What are the appropriate positive and negative controls for my this compound experiment?

A3: Proper controls are critical for interpreting your results.

  • Negative Control: Cells incubated with culture medium only. This group represents the basal level of the measured parameter.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.

  • Positive Control (Anti-inflammatory Assays): Lipopolysaccharide (LPS) is a standard reagent used to induce an inflammatory response in macrophage cell lines like RAW 264.7.[4][5] This confirms that your cell model is responsive to inflammatory stimuli.

  • Positive Control (Anti-cancer Assays): A well-characterized cytotoxic drug (e.g., doxorubicin, cisplatin) can be used as a positive control to confirm the sensitivity of your cancer cell line to apoptosis-inducing agents.

Troubleshooting Guide

Problem 1: I am not observing the expected anti-inflammatory effect (e.g., no reduction in nitric oxide).

  • Possible Cause 1: this compound Degradation or Precipitation.

    • Solution: Ensure your this compound stock has been stored correctly at -20°C in aliquots. Prepare fresh working dilutions for each experiment. After diluting the stock into your culture medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the DMSO percentage (while staying within non-toxic limits for your cells).

  • Possible Cause 2: Suboptimal Inflammatory Stimulation.

    • Solution: The source and concentration of LPS can significantly impact the level of nitric oxide (NO) production.[6] Titrate your LPS concentration to find the optimal dose for your specific batch and cell line. Also, verify the timing of your experiment; cells are typically pre-treated with the inhibitor (this compound) for 1-2 hours before LPS stimulation.[7]

  • Possible Cause 3: Poor Cell Health or High Passage Number.

    • Solution: Use cells with a low passage number, as cell lines like RAW 264.7 can lose their responsiveness to stimuli over time.[6] Regularly check cells for viability and normal morphology.

Problem 2: I am observing high cytotoxicity in all my treatment groups, including the vehicle control.

  • Possible Cause 1: Solvent (DMSO) Toxicity.

    • Solution: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line, typically less than 0.5%. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cells.

  • Possible Cause 2: this compound Concentration is Too High.

    • Solution: this compound can exhibit cytotoxicity at higher concentrations.[8] Perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and increasing incrementally to find the optimal window that provides the desired biological effect without causing excessive cell death. Use a cell viability assay (e.g., MTT) to run in parallel with your functional assays.

Problem 3: My Western blot results for signaling pathways (e.g., p-ERK) are inconsistent.

  • Possible Cause 1: Incorrect Timing for Lysate Collection.

    • Solution: Phosphorylation events are often transient. The activation of pathways like MAPK can peak within minutes to an hour after stimulation. Perform a time-course experiment (e.g., collect lysates at 5, 15, 30, and 60 minutes post-stimulation) to determine the optimal time point to observe changes in protein phosphorylation.

  • Possible Cause 2: Issues with Antibody or Protocol.

    • Solution: Use antibodies validated for Western blotting. Ensure you are using appropriate blocking buffers and antibody concentrations. Always include a loading control (e.g., α-tubulin, GAPDH) to confirm equal protein loading across all lanes.[9] A positive control lysate from cells known to express the phosphorylated target can also validate your antibody and detection system.[10]

Data Presentation

Table 1: this compound Solubility
SolventConcentrationNotesReference
DMSO15.5 mg/mL (49.63 mM)Requires ultrasonic and warming[1]
Aqueous BufferSparingly solublePrepare by diluting a DMSO stock[3]
Table 2: In Vitro Efficacy of this compound
ActivityCell LineAssayEfficacy (IC₅₀)Reference
Anti-inflammatoryRAW 264.7 / N11Nitric Oxide Downregulation<10 µg/mL[8]
Anti-proliferativeMCF-7 (Breast Cancer)Cell Viability14.7 µM[8]
Anti-proliferativeMDA-MB-231 (Breast Cancer)Cell Viability36.9 µM[8]
Anti-proliferativeES2 / OV90 (Ovarian Cancer)Cell ViabilityDecreased proliferation[11]

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the production of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • This compound (stock in DMSO)

  • LPS from E. coli (1 mg/mL stock in sterile water)

  • Griess Reagent Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO) and control wells (medium only). Incubate for 2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (optimal concentration may need to be determined). Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[7]

  • Griess Assay:

    • Transfer 50-100 µL of supernatant from each well to a new 96-well plate.

    • Add the Griess reagent components to each well according to the manufacturer's instructions (typically involves adding sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine solution).

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Target cells (e.g., MCF-7, ES2)

  • Appropriate complete culture medium

  • This compound (stock in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Treatment: Add 100 µL of medium containing various concentrations of this compound (and vehicle controls) to the appropriate wells.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle control (100% viability) and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot for Phosphorylated ERK (p-ERK)

This protocol is for detecting changes in the phosphorylation status of ERK1/2, a key component of the MAPK signaling pathway.

Materials:

  • Target cells (e.g., RAW 264.7, ES2)

  • This compound and appropriate stimulus (e.g., LPS, growth factors)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-loading control (e.g., α-tubulin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once confluent, treat with this compound for the desired pre-treatment time (e.g., 2 hours).

  • Stimulation: Add the stimulus (e.g., LPS) and incubate for the optimal time determined in a time-course experiment (e.g., 15-30 minutes).

  • Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total ERK and a loading control.

Visualizations

Sideroxylin_Anti_Inflammatory_Pathway cluster_stimulus External Stimulus cluster_pathways Pro-inflammatory Signaling Pathways cluster_response Inflammatory Response LPS/IFN-g LPS/IFN-g MAPK MAPK Pathway (ERK, c-Jun) LPS/IFN-g->MAPK Activates JAK_STAT JAK/STAT Pathway (STAT1, STAT3) LPS/IFN-g->JAK_STAT Activates NFkB_path NF-κB Pathway LPS/IFN-g->NFkB_path Activates Cytokines NO & TNF-α Production MAPK->Cytokines JAK_STAT->Cytokines p65 p65 Nuclear Translocation NFkB_path->p65 p65->Cytokines This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->JAK_STAT Limits Phosphorylation This compound->p65 Blocks

Caption: this compound's anti-inflammatory mechanism.

Sideroxylin_Anticancer_Pathway cluster_activation Upstream Activation cluster_mitochondria Mitochondrial Events cluster_outcome Cellular Outcome This compound This compound MAPK MAPK Activation (p-ERK, p-JNK, p-p38) This compound->MAPK Activates Mito_dys Mitochondrial Dysfunction MAPK->Mito_dys ROS ROS Generation Mito_dys->ROS Apoptosis Apoptosis Mito_dys->Apoptosis Lipid_perox Lipid Peroxidation ROS->Lipid_perox Lipid_perox->Apoptosis

Caption: this compound's pro-apoptotic pathway in cancer.

Sideroxylin_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells (e.g., RAW 264.7) C 3. Pre-treat cells with this compound A->C B 2. Prepare this compound (Stock in DMSO, Dilute in Media) B->C D 4. Stimulate cells (e.g., with LPS) C->D E Cell Viability (MTT Assay) D->E F NO Production (Griess Assay) D->F G Protein Phosphorylation (Western Blot) D->G

Caption: General in vitro workflow for this compound.

References

Validation & Comparative

Sideroxylin: A Comparative Analysis of its Bioactivity Against Other C-Methylated Flavones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available scientific literature provides a comparative analysis of the bioactivity of sideroxylin, a C-methylated flavone, against other compounds in its class. This guide, intended for researchers, scientists, and drug development professionals, consolidates experimental data on the antioxidant, anti-inflammatory, and anticancer properties of this compound and its structural relatives, offering a valuable resource for future research and therapeutic development.

C-methylated flavones, a unique subclass of flavonoids, are characterized by the presence of one or more methyl groups attached directly to the carbon skeleton of the flavone core. This structural feature often enhances their bioavailability and metabolic stability, leading to a wide range of biological activities. This compound, primarily isolated from plants of the Eucalyptus and Callistemon species, has demonstrated significant potential in various therapeutic areas. This comparison guide provides a quantitative overview of its performance against other notable C-methylated flavones.

Comparative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data (IC50 values) for the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected C-methylated flavones. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity of C-Methylated Flavones

CompoundAssayIC50 ValueSource
This compoundDPPH58.2 µM[1]
Eucalyptin-Data not available-
8-Desmethyleucalyptin-Data not available-

Note: A lower IC50 value indicates stronger antioxidant activity.

Table 2: Anti-inflammatory Activity of C-Methylated Flavones

CompoundAssayCell LineIC50 ValueSource
This compoundNitric Oxide Production InhibitionRAW 264.7<10 µg/mL[2][3]
8-DesmethyleucalyptinNitric Oxide Production InhibitionRAW 264.716.21 ± 1.53 µM[4]
EucalyptinNitric Oxide Production InhibitionRAW 264.7138.47 ± 3.42 µM[4]

Note: A lower IC50 value indicates stronger anti-inflammatory activity.

Table 3: Anticancer Activity (Cytotoxicity) of C-Methylated Flavones

CompoundCell LineIC50 ValueSource
This compoundMDA-MB-231 (Breast Cancer)36.9 µM[3]
MCF-7 (Breast Cancer)14.7 µM[3]
Ovarian Cancer (ES2, OV90)Suppresses proliferation[5]
Eucalyptin BA549 (Lung Cancer)1.51 µM[6][7]
8-DesmethyleucalyptinHepG2 (Liver Cancer)49.8 µM[8]

Note: A lower IC50 value indicates greater cytotoxic activity against cancer cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathway

This compound has been shown to suppress the inflammatory response by inhibiting the activation of NF-κB and the phosphorylation of key proteins in the MAPK and STAT signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/IFN-γ LPS/IFN-γ TLR4 TLR4 LPS/IFN-γ->TLR4 IKK IKK TLR4->IKK ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 STAT1 STAT1 TLR4->STAT1 STAT3 STAT3 TLR4->STAT3 This compound This compound This compound->IKK This compound->ERK This compound->JNK This compound->p38 This compound->STAT1 This compound->STAT3 p-IκB p-IκB IKK->p-IκB phosphorylates IκB IκB NF-κB NF-κB IκB->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates p-IκB->IκB degrades p-ERK p-ERK ERK->p-ERK p-JNK p-JNK JNK->p-JNK p-p38 p-p38 p38->p-p38 p-STAT1 p-STAT1 STAT1->p-STAT1 p-STAT3 p-STAT3 STAT3->p-STAT3 Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_n->Inflammatory_Genes activates

Caption: this compound's anti-inflammatory mechanism.

Anticancer Signaling Pathway

In ovarian cancer cells, this compound induces apoptosis and inhibits proliferation by activating the PI3K and MAPK signaling pathways, leading to mitochondrial dysfunction and increased oxidative stress.[5][8]

cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects cluster_outcome Outcome This compound This compound PI3K PI3K This compound->PI3K activates MAPK MAPK This compound->MAPK activates Mitochondrial_Dysfunction Mitochondrial_Dysfunction PI3K->Mitochondrial_Dysfunction MAPK->Mitochondrial_Dysfunction ROS_Generation ROS_Generation Mitochondrial_Dysfunction->ROS_Generation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Lipid_Peroxidation Lipid_Peroxidation ROS_Generation->Lipid_Peroxidation Lipid_Peroxidation->Apoptosis Proliferation_Inhibition Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: this compound's anticancer signaling pathway.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this comparison guide.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

cluster_workflow DPPH Assay Workflow Prepare_Sample Prepare sample solutions (various concentrations) Mix Mix sample solution with DPPH solution Prepare_Sample->Mix Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Prepare_DPPH->Mix Incubate Incubate in the dark (e.g., 30 minutes at 37°C) Mix->Incubate Measure_Absorbance Measure absorbance (e.g., at 515-517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: DPPH radical scavenging assay workflow.

  • Procedure: A solution of the test compound at various concentrations is mixed with a freshly prepared solution of DPPH in methanol.[2] The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[2] The absorbance of the solution is then measured at a wavelength between 515 and 517 nm using a spectrophotometer.[2] The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL).

  • Incubation: The cells are then incubated for a longer period (e.g., 24 hours) to allow for NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Anticancer Activity Assay

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which is indicative of a compound's cytotoxic potential.

cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with various concentrations of the compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a set period (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: MTT cytotoxicity assay workflow.

  • Procedure: Cancer cells are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of the test compound and incubated for a specified time (e.g., 24, 48, or 72 hours). Following treatment, a solution of MTT is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined. It is important to note that some flavonoids can directly reduce MTT, potentially leading to inaccurate results; therefore, appropriate controls are essential.[3][6]

Conclusion

This comparative guide highlights the significant bioactive potential of this compound, particularly in the realms of anti-inflammatory and anticancer activities. The available data suggests that this compound is a potent inhibitor of nitric oxide production, surpassing other tested C-methylated flavones like eucalyptin. Its cytotoxicity against breast cancer cell lines is also noteworthy. While data on its antioxidant capacity is still emerging, the collective evidence positions this compound as a promising candidate for further investigation in the development of novel therapeutics. The detailed experimental protocols and pathway diagrams provided herein aim to support and streamline future research in this exciting field.

References

A Comparative Guide to Sideroxylin Research: Reproducibility and Validation of Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility and validation of research findings are paramount for advancing scientific knowledge and developing novel therapeutics. This guide provides a comparative analysis of the biological activities of Sideroxylin, a C-methylated flavone, alongside two other well-researched flavonoids, Apigenin and Luteolin. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to offer an objective resource for evaluating the current state of this compound research and identifying areas for further validation.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of this compound, Apigenin, and Luteolin, facilitating a direct comparison of their potency.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
This compound Nitric Oxide DownregulationRAW 264.7<10 µg/mL[1]
Apigenin Nitric Oxide ProductionRAW 264.723 µM[2]
Transcriptional Activation of iNOSRAW 264.7<15 µM[3]
Luteolin Nitric Oxide ProductionRAW 264.717.1 µM - 27 µM[2][4]

Table 2: Anti-Cancer Activity

CompoundCell LineCancer TypeIC50 ValueEffectReference
This compound ES2, OV90Ovarian CancerNot ReportedDecreased cell proliferation and increased apoptosis[5]
Apigenin MCF-7Breast Carcinoma7.8 µg/mLGrowth inhibition and G2/M arrest[6]
MDA-MB-468Breast Carcinoma8.9 µg/mLGrowth inhibition and G2/M arrest[6]
Luteolin HL-60Leukemia12.5 µM - 15 µMInhibition of proliferation[7]
A431Squamous Cell Cancer19 µMInhibition of proliferation[7]
LLCLung Carcinoma12 µMInhibition of proliferation[7]
HT-29Colon CancerNot ReportedCell cycle arrest in G2/M and apoptosis[7]
HeLaCervical Cancer10 µM & 20 µMDecreased cell viability, increased apoptosis[8]

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the effects of these flavonoids on crucial signaling pathways.

Western Blot Analysis for MAPK Phosphorylation (p-ERK, p-JNK, p-p38)

This protocol outlines the steps to assess the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW 264.7 macrophages or cancer cell lines) to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound, Apigenin, or Luteolin for the specified duration. Include a vehicle control and a positive control (e.g., LPS for inflammation studies).

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 (e.g., rabbit anti-p-ERK, rabbit anti-p-JNK, rabbit anti-p-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the image using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK, JNK, p38, or a housekeeping protein like β-actin.

    • Quantify the band intensities using densitometry software.

Immunofluorescence Assay for NF-κB (p65) Nuclear Translocation

This protocol describes how to visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with this compound, Apigenin, or Luteolin at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., LPS).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Image Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the p65 (green fluorescence) and nuclear (blue fluorescence) staining.

    • Analyze the images to quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the described experimental procedures.

Sideroxylin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway Apoptosis Apoptosis This compound->Apoptosis Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation p_MAPK Phosphorylated MAPKs MAPK_Pathway->p_MAPK Leads to p65_translocation p65 Nuclear Translocation NFkB_Pathway->p65_translocation Leads to Inflammation Inflammatory Response (e.g., NO production) p_MAPK->Inflammation p65_translocation->Inflammation

Caption: this compound's proposed mechanism of action.

Western_Blot_Workflow start Cell Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection Detection immunoblotting->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western Blot analysis.

Immunofluorescence_Workflow start Cell Seeding & Treatment fix_perm Fixation & Permeabilization start->fix_perm immunostaining Immunostaining fix_perm->immunostaining mounting Nuclear Staining & Mounting immunostaining->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: General workflow for Immunofluorescence assay.

References

Sideroxylin and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sideroxylin, a C-methylated flavone predominantly isolated from plants of the Eucalyptus and Syncarpia genera, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their anti-inflammatory and anticancer properties. The information is presented to aid in the understanding of the key structural features influencing bioactivity and to guide future drug discovery and development efforts.

Comparative Biological Activity of this compound and Analogs

The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. The following table summarizes the available quantitative data on their anti-inflammatory and anticancer activities, primarily focusing on IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

CompoundBiological ActivityAssayCell Line/TargetIC50 ValueReference
This compound Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7 Macrophages< 10 µg/mL[1]
This compound AnticancerCell Viability (MTT Assay)MDA-MB-231 (Breast Cancer)36.9 µM
This compound AnticancerCell Viability (MTT Assay)MCF-7 (Breast Cancer)14.7 µM
Quercetin AnticancerCell Viability (MTT Assay)AGS-cyr61 (Gastric Cancer)46.51 ± 15.17 μM[2]
4'-O-Methylquercetin (4Me-Q) AnticancerCell Viability (MTT Assay)MCF-7 (Breast Cancer)> 100 µM[3]
Quercetin Pentaacetate (4Ac-Q) AnticancerCell Viability (MTT Assay)MCF-7 (Breast Cancer)37 µM[3]
2'-Methylflavone Anti-inflammatoryPro-inflammatory Cytokine ProductionRAW 264.7 Macrophages-[4]
3'-Methylflavone Anti-inflammatoryPro-inflammatory Cytokine ProductionRAW 264.7 Macrophages-[4]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

The current body of research on this compound and related C-methylated flavones suggests several key structural features that govern their biological activities:

  • Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavonoid backbone are critical for activity. For many flavonoids, the presence of a catechol group (two adjacent -OH groups) on the B-ring is associated with potent antioxidant and anticancer effects.

  • C-Methylation: The presence of a methyl group directly attached to the carbon skeleton, as seen in this compound, can significantly influence the molecule's lipophilicity and metabolic stability. This modification can enhance cell membrane permeability and protect the compound from rapid metabolism, potentially leading to improved bioavailability and sustained activity.

  • O-Methylation: Methylation of the hydroxyl groups (O-methylation) can have varied effects. In the case of quercetin, O-methylation at the 4'-position (4Me-Q) drastically reduces its antiproliferative activity against MCF-7 breast cancer cells, suggesting that a free hydroxyl group at this position is crucial for its anticancer effect in this cell line[3].

  • Acetylation: Acetylation of the hydroxyl groups, as seen in quercetin pentaacetate (4Ac-Q), can modulate the compound's activity. In MCF-7 cells, 4Ac-Q shows comparable, if not slightly better, anticancer activity than quercetin, indicating that this modification is well-tolerated and may influence factors like cell uptake[3].

  • Substitution on the B-Ring: The position of methyl groups on the B-ring of the flavone core influences anti-inflammatory activity. For instance, 2'-methylflavone and 3'-methylflavone have been identified as potent inhibitors of pro-inflammatory cytokine production in macrophages[4].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Nitric Oxide (NO) Production Assay

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound) for 1 hour.

    • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

    • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.

    • The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a suitable density and allowed to attach for 24 hours.

    • The cells are treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The plates are incubated for 3-4 hours at 37°C to allow the formazan crystals to form.

    • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway Modulated by this compound

This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates the inhibitory action of this compound on the MAPK and NF-κB signaling pathways, which are often dysregulated in cancer and inflammatory conditions.

Sideroxylin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK Proliferation Cell Proliferation MAPK_pathway->Proliferation NFkB_pathway NF-κB Pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_genes activates transcription of This compound This compound This compound->MAPK_pathway This compound->IKK This compound->NFkB inhibits translocation Apoptosis Apoptosis This compound->Apoptosis This compound->Proliferation

This compound's inhibitory effects on MAPK and NF-κB signaling pathways.

This guide highlights the potential of this compound and its analogs as therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating further investigation into the promising pharmacological properties of this class of compounds.

References

Safety Operating Guide

Proper Disposal of Sideroxylin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Sideroxylin, a flavonoid compound used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound: Chemical and Safety Data

Identifier Value Source
CAS Number 3122-87-0[1][2]
Molecular Formula C18H16O5[1][2]
Physical Description Yellow powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

Equipment Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Disposal Procedure for this compound Waste

This compound waste, including pure compound, contaminated solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5]

Step 1: Waste Segregation Segregate this compound waste from other chemical waste streams to avoid incompatible reactions.[6] At a minimum, store it separately from acids, bases, and oxidizers.[6]

Step 2: Waste Collection and Labeling

  • Collect solid this compound waste in a clearly labeled, sealable container.

  • Collect solutions containing this compound in a compatible, leak-proof container with a screw cap.[6]

  • Label the waste container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.

Step 3: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for the pickup and disposal of the chemical waste.[7] Follow all institutional guidelines for waste accumulation and storage.

Disposal of Empty this compound Containers

Empty containers that held this compound must be decontaminated before disposal.

Procedure:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[6][8]

  • Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and disposed of with other this compound waste.

  • Deface Label: Completely remove or deface the original product label on the container.

  • Dispose of Container: Dispose of the clean, decontaminated container according to your institution's guidelines for solid waste.

Spill Cleanup Protocol

In the event of a this compound spill:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Wear appropriate personal protective equipment as outlined in Section 2.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an absorbent material to avoid raising dust.

    • Liquid Spill: Cover the spill with a chemical absorbent pad or other inert absorbent material.

  • Collect Waste: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

This compound Disposal Workflow

Sideroxylin_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Response PPE Don Appropriate PPE Segregate Segregate this compound Waste PPE->Segregate Collect Collect in Labeled Container Segregate->Collect Store Store in Designated Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Collect

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.